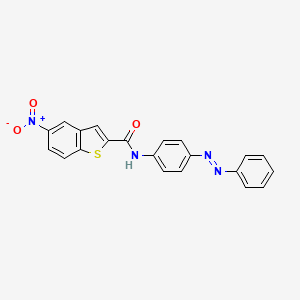

5-nitro-N-(4-phenyldiazenylphenyl)-1-benzothiophene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-nitro-N-(4-phenyldiazenylphenyl)-1-benzothiophene-2-carboxamide is a chemical compound with potential applications in various scientific research endeavors. It is a type of azo dye derivative, which are significant classes of chromophores with diverse applications in the scientific, industrial, and pharmaceutical sectors .

Synthesis Analysis

The synthesis of azo dye derivatives like 5-nitro-N-(4-phenyldiazenylphenyl)-1-benzothiophene-2-carboxamide has been a topic of significant interest in the pharmaceutical sector . The incorporation of the heterocyclic moiety into the azo dye scaffold has improved the bioactive properties of the target derivatives . Continuous efforts are being made in the search for more potent, new, and safe synthetic methodologies for azo dye derivatives .Molecular Structure Analysis

The molecular formula of 5-nitro-N-(4-phenyldiazenylphenyl)-1-benzothiophene-2-carboxamide is C21H14N4O3S . The average mass is 402.426 Da and the monoisotopic mass is 402.078674 Da .Applications De Recherche Scientifique

- Background : Benzo[b]thiophene derivatives have garnered attention as π-building blocks for emitters, photosensitizers, and semiconductors in optoelectronic devices due to their air-stability and commercial availability .

- Application : (E)-5-nitro-N-(4-(phenyldiazenyl)phenyl)benzo[b]thiophene-2-carboxamide could potentially contribute to the development of high-temperature piezoelectric materials. These materials find applications in sensors, actuators, and energy harvesting devices .

- Application : The compound may serve as a visible light photoredox catalyst for polymerization reactions. Its unique structure could facilitate controlled synthesis of functional polymers .

- Application : (E)-5-nitro-N-(4-(phenyldiazenyl)phenyl)benzo[b]thiophene-2-carboxamide might be explored for its adsorption properties. Understanding its interaction with pollutants could aid in designing efficient adsorbents for water purification .

Organic Optoelectronic Devices

Smart Materials and Piezoelectricity

Photoredox Catalysis

Adsorption and Removal of Pollutants

Mécanisme D'action

Target of Action

Similar compounds with a benzothiazole structure have been reported to exhibit anti-tubercular activity . Therefore, it’s plausible that this compound may also target Mycobacterium tuberculosis, the bacterium responsible for tuberculosis.

Mode of Action

tuberculosis . The compound may interact with the bacterial cells, leading to changes that inhibit their growth and replication.

Biochemical Pathways

tuberculosis . This suggests that the compound could potentially affect similar biochemical pathways.

Result of Action

Propriétés

IUPAC Name |

5-nitro-N-(4-phenyldiazenylphenyl)-1-benzothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14N4O3S/c26-21(20-13-14-12-18(25(27)28)10-11-19(14)29-20)22-15-6-8-17(9-7-15)24-23-16-4-2-1-3-5-16/h1-13H,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODYFAHMKVUNYEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601039686 |

Source

|

| Record name | Benzo[b]thiophene-2-carboxamide, 5-nitro-N-[4-(2-phenyldiazenyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601039686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

392325-45-0 |

Source

|

| Record name | Benzo[b]thiophene-2-carboxamide, 5-nitro-N-[4-(2-phenyldiazenyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601039686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-fluoro-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2767024.png)

![1-((2-chlorobenzyl)thio)-4-(4-fluorobenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2767026.png)

![4-(N-benzyl-N-methylsulfamoyl)-N-(2-(diethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2767029.png)

![methyl 4-[6-(2-hydroxypropyl)-2,5-dioxo-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidin-4-yl]benzoate](/img/structure/B2767032.png)

![N-(3,5-dimethoxyphenyl)-2-((2-ethyl-7-oxo-6-phenethyl-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2767036.png)

![1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-methylpropan-1-one](/img/structure/B2767039.png)

![N-[(1-Aminocyclohexyl)methyl]-2-pyrazol-1-ylcyclohexane-1-carboxamide;hydrochloride](/img/structure/B2767042.png)

![(E)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2767044.png)